molecular formula C18H22O3 B3870225 1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene

1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene

Cat. No.: B3870225
M. Wt: 286.4 g/mol
InChI Key: CKSQEAIHZCOMPY-UHFFFAOYSA-N
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Description

The compound “1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene” is an organic compound containing a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. The molecule also contains methoxy groups (-OCH3) and a propoxy group (-OCH2CH2CH2-), which are ether functional groups .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) . These techniques can provide detailed information about the structure and connectivity of the atoms in the molecule .


Chemical Reactions Analysis

The chemical reactivity of such a compound would likely be influenced by the presence of the ether and benzene functional groups. The benzene ring is known for its stability and resistance to reactions, while the ether groups could potentially be involved in reactions with strong acids .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound. Compounds with similar structures tend to have moderate to high boiling points due to the presence of the benzene ring, and their solubility in water is often low due to the nonpolar nature of the benzene ring and ether groups .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some compounds with similar structures are used in medicinal chemistry and their mechanism of action involves interaction with biological targets .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. If the compound shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if the compound has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Properties

IUPAC Name

1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-14-11-15(2)13-18(12-14)21-10-4-9-20-17-7-5-16(19-3)6-8-17/h5-8,11-13H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSQEAIHZCOMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCOC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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